

1,2-Dimethyl-2-Piperidinecarboxylic Acid: Structural Dynamics & Synthetic Applications

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Compound of Interest

Compound Name:	<i>1,2-Dimethyl-2-piperidinecarboxylic acid</i>
CAS No.:	1316224-65-3
Cat. No.:	B1473482

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Executive Summary

1,2-Dimethyl-2-piperidinecarboxylic acid (also known as

-dimethylpipercolic acid) is a quaternary amino acid characterized by a piperidine ring with a methyl group on the nitrogen (position 1) and a geminal methyl/carboxyl pair at the alpha-carbon (position 2).^{[1][2]}

This structural arrangement creates a quaternary stereocenter, significantly restricting the conformational flexibility of the peptide backbone when incorporated into sequences. It is primarily utilized in drug discovery to:

- Lock Bioactive Conformations: Restrict

and

torsion angles to stabilize helical or turn structures (e.g.,

-helix or

-turn mimics).

- Block Proteolysis: The steric bulk of the

-methyl group prevents enzymatic degradation by proteases.

- Modulate Lipophilicity: The additional methyl groups increase the LogP compared to the parent pipercolic acid, improving membrane permeability.

Chemical Identity & Structure

Nomenclature & Identification

Property	Detail
IUPAC Name	1,2-Dimethylpiperidine-2-carboxylic acid
Common Names	-Methyl- -methylpipercolic acid; 1,2-Dimethylpipercolic acid
CAS Number	1316224-65-3 (Generic/Racemic), 1706419-00-2 (Specific Isomers)
Molecular Formula	
Molecular Weight	157.21 g/mol
Chirality	Exists as () and () enantiomers due to the C2 stereocenter.[3]

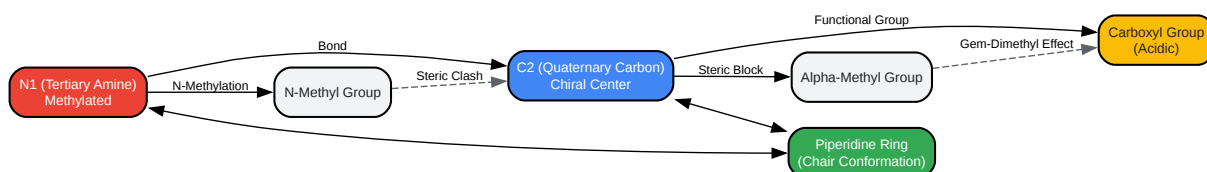
Structural Analysis & Conformational Lock

The compound features a tetrasubstituted carbon at C2. In standard amino acids, the C

has a hydrogen atom. Here, the hydrogen is replaced by a methyl group.[4] This leads to the Thorpe-Ingold effect (gem-dimethyl effect), which favors ring closure and specific torsion angles.

The

-methyl group adds further constraint by preventing hydrogen bonding at the nitrogen and increasing steric clash with the preceding residue's carbonyl oxygen.



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Figure 1: Structural connectivity showing the quaternary center at C2 and the N-methylation site. The interaction between the

-methyl and

-methyl groups restricts rotation, locking the conformation.

Physicochemical Properties[1][6][7][8][9][10]

The properties below are derived from structural analogues (2-methylpipercolic acid and

-methylpipercolic acid) due to the specific compound's rarity in bulk commercial catalogs.

Property	Value / Description
Physical State	White crystalline solid (Zwitterionic form)
Melting Point	>200°C (Decomposition typical for amino acids)
Solubility	Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane).[5]
pKa (Acid)	~2.2 (Carboxyl group is more acidic due to inductive effect of quaternary ammonium if protonated)
pKa (Base)	~9.8 (Tertiary amine, slightly lower than secondary amines due to steric hindrance to solvation)
LogP	~-0.5 - 1.0 (Estimated; more lipophilic than pipecolic acid due to two methyl groups)
Isoelectric Point (pI)	~6.0

Synthesis & Manufacturing Strategies

Synthesis of quaternary amino acids is challenging due to the steric hindrance at the α -carbon. Two primary strategies are recommended for research-scale production.

Strategy A: α -Methylation of 2-Methylpipecolic Acid (Recommended)

This is the most reliable route if 2-methylpipecolic acid (a known natural product analogue) is available.

- Starting Material: 2-Methyl-2-piperidinecarboxylic acid (2-Methylpipecolic acid).
- Reagent: Formaldehyde () and Sodium Cyanoborohydride ()

) or Formic Acid (Eschweiler-Clarke).

- Mechanism: Reductive amination. The secondary amine is methylated to form the tertiary amine.

Strategy B: -Alkylation of -Protected Pipecolic Acid

This route builds the quaternary center from the parent pipecolic acid.

- Protection: Protect Nitrogen (e.g., -Boc-pipecolic acid methyl ester).
- Enolization: Treat with a strong, non-nucleophilic base (e.g., KHMDS or LDA) at -78°C to form the enolate.
- Alkylation: Add Methyl Iodide (). Note: This step is sterically demanding and may require specific additives (DMPU).
- Deprotection & -Methylation: Remove Boc, then -methylate.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Strategy A)

Target: **1,2-Dimethyl-2-piperidinecarboxylic acid** from 2-methylpipecolic acid.

Reagents:

- 2-Methyl-2-piperidinecarboxylic acid (1.0 eq)
- Formaldehyde (37% aq. solution, 5.0 eq)
- Sodium Cyanoborohydride (

, 2.0 eq)

- Acetonitrile / Water (1:1 v/v)
- Acetic Acid (to adjust pH)

Procedure:

- Dissolution: Dissolve 2-methyl-2-piperidinecarboxylic acid (1 mmol) in (10 mL).
- pH Adjustment: Adjust pH to ~5-6 using glacial acetic acid. This facilitates iminium ion formation without protonating the amine too strongly.
- Addition: Add Formaldehyde solution. Stir for 15 minutes at room temperature.
- Reduction: Cool to 0°C. Add portion-wise over 10 minutes.
 - Safety Note: generates HCN gas in strong acid; ensure proper ventilation and keep pH > 4.
- Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (n-Butanol/AcOH/Water) or LC-MS.
- Quenching: Quench with 1M HCl (carefully) to decompose excess hydride.
- Purification: Concentrate in vacuo. Purify using Ion-Exchange Chromatography (Dowex 50W) or Preparative HPLC.
 - Elution: Elute with 1M if using Dowex.

Protocol 2: Characterization Standards

To validate the structure, ensure the following signals are present in NMR:

- ^1H NMR (
):
 - ~3.0-3.5 ppm (Singlet, 3H):
-Methyl group.
 - ~1.5 ppm (Singlet, 3H):
-Methyl group (C2-Me).
 - ~1.6-2.5 ppm (Multiplets, 6H): Piperidine ring protons.
- ^{13}C NMR:
 - Distinct quaternary carbon signal at ~65-70 ppm (C2).
 - Carbonyl signal at ~175 ppm (COOH).

Applications in Drug Discovery[5]

Peptidomimetics

Incorporating **1,2-dimethyl-2-piperidinecarboxylic acid** into a peptide sequence creates a "kink" or a rigid turn.

- Helix Initiation: The steric bulk promotes the formation of

-helices or

-helices by restricting the conformational space of the preceding residues.
- Beta-Turn Mimicry: Used in place of Proline to stabilize Type VI

-turns.

Proteolytic Stability

Peptides containing this residue are highly resistant to proteases (e.g., Trypsin, Chymotrypsin) because the enzyme's active site cannot accommodate the steric bulk of the

-methyl and

-methyl groups simultaneously. This extends the plasma half-life of peptide drugs.

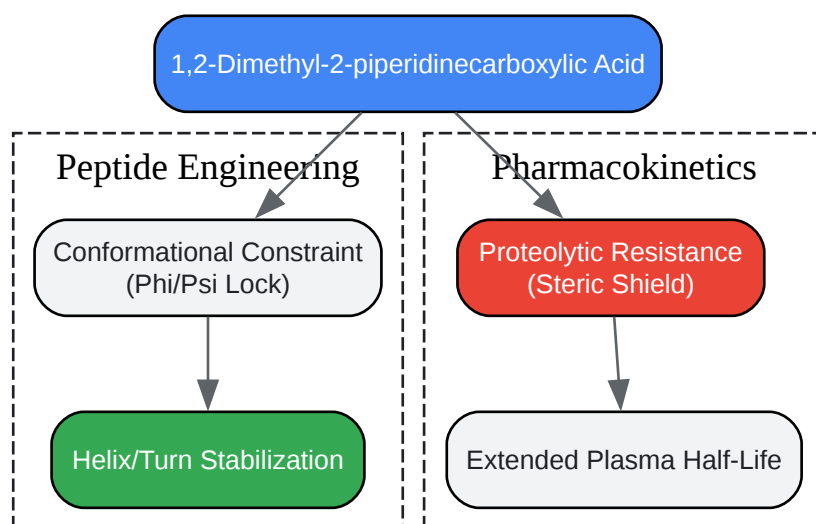
Local Anesthetic Analogues

Structurally, this compound is the acid precursor to analogues of Mepivacaine and Bupivacaine. While Mepivacaine is

-methyl-pipecolyl-2,6-xylylidide (lacking the

-methyl), the introduction of the

-methyl group (as in this compound) would likely increase the duration of action and lipophilicity of the resulting amide anesthetic, though potentially altering toxicity profiles.



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Figure 2: Functional impact of the compound in therapeutic development.

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(Note: Specific literature on the isolated 1,2-dimethyl derivative is sparse; references provided cover the foundational chemistry of the class).

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